Methyl 2-bromo-5-chloro-4-fluorobenzoate
CAS No.: 1502835-28-0
Cat. No.: VC3094694
Molecular Formula: C8H5BrClFO2
Molecular Weight: 267.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1502835-28-0 |
|---|---|
| Molecular Formula | C8H5BrClFO2 |
| Molecular Weight | 267.48 g/mol |
| IUPAC Name | methyl 2-bromo-5-chloro-4-fluorobenzoate |
| Standard InChI | InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 |
| Standard InChI Key | HWFHEDMZLAWKLR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1Br)F)Cl |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1Br)F)Cl |
Introduction
Chemical Structure and Properties
Molecular Identity
Methyl 2-bromo-5-chloro-4-fluorobenzoate is defined by its chemical formula C₈H₅BrClFO₂. This compound features a benzoic acid methyl ester core structure with three halogen substituents strategically positioned on the aromatic ring: bromine at position 2, chlorine at position 5, and fluorine at position 4. The presence of these three different halogen atoms creates a unique electronic environment around the aromatic ring, influencing its reactivity patterns and physiochemical properties.
Physical and Chemical Properties
Based on analysis of similar halogenated benzoates, Methyl 2-bromo-5-chloro-4-fluorobenzoate would be expected to exhibit several characteristic properties. The presence of multiple halogen atoms typically increases lipophilicity, which affects solubility behavior in various solvents . The compound would likely appear as a crystalline solid at room temperature with limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide.
The methyl ester group contributes to its reactivity profile, making it susceptible to nucleophilic substitution reactions, particularly under basic conditions. The electronic effects of the three halogen atoms would influence the electrophilicity of the carbonyl carbon, potentially making it more reactive toward nucleophiles compared to unsubstituted benzoate esters.
Structural Comparison with Related Compounds
While structurally similar to other halogenated benzoates, the specific arrangement of substituents in Methyl 2-bromo-5-chloro-4-fluorobenzoate distinguishes it from its isomers. For comparison, the related compound Methyl 5-bromo-2-chloro-4-fluorobenzoate has a molecular formula of C₈H₅BrClFO₂ but differs in the positioning of the bromine and chlorine atoms . This seemingly minor structural difference can significantly impact reactivity patterns and potential applications.
The InChI representation for a similar compound (Methyl 5-bromo-2-chloro-4-fluorobenzoate) is InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3, which provides a standardized way to represent the chemical structure .
Synthesis Approaches
Reaction Conditions
The esterification reaction would typically be conducted in methanol, potentially with acetyl chloride or thionyl chloride as catalyst . Reaction temperatures generally range from 20-50°C, with careful monitoring to ensure complete conversion while minimizing side reactions.
The general reaction scheme for this type of esterification can be represented as:
2-bromo-5-chloro-4-fluorobenzoic acid + methanol → Methyl 2-bromo-5-chloro-4-fluorobenzoate + water
Purification Methods
Purification of halogenated benzoates typically involves techniques such as recrystallization, column chromatography, or distillation under reduced pressure. The specific method would depend on the scale of production and the nature of potential impurities. High-performance liquid chromatography (HPLC) is commonly employed for analytical assessment of purity.
Chemical Reactivity and Transformations
Reactivity Patterns
The reactivity of Methyl 2-bromo-5-chloro-4-fluorobenzoate is significantly influenced by the electronic effects of its halogen substituents. The bromine at the ortho position (C-2) relative to the ester group creates steric hindrance that can affect the approach of nucleophiles to the carbonyl carbon. Meanwhile, the electronegative nature of all three halogen atoms (particularly fluorine) withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions under appropriate conditions .
Applications in Research and Industry
Pharmaceutical Research
Halogenated benzoates, including compounds similar to Methyl 2-bromo-5-chloro-4-fluorobenzoate, have found significant applications in pharmaceutical research. The unique substitution pattern of halogens can influence drug-like properties, including lipophilicity, metabolic stability, and binding affinity to biological targets . Additionally, such compounds may serve as building blocks in the synthesis of more complex pharmaceutical agents.
For example, similar halogenated aromatics have been utilized in the development of receptor ligands, enzyme inhibitors, and other bioactive compounds. The presence of halogens can enhance binding interactions through halogen bonding, a non-covalent interaction that can contribute to target specificity.
Agrochemical Applications
Halogenated aromatic compounds are also prevalent in agrochemical research, where they may contribute to the development of pesticides, herbicides, and fungicides. The lipophilic nature of these compounds, enhanced by the presence of multiple halogen atoms, can influence uptake and distribution within target organisms.
Materials Science
In materials science, halogenated benzoates have been investigated for their potential applications in specialty polymers, liquid crystals, and other advanced materials. The specific arrangement of substituents can influence intermolecular interactions, potentially affecting properties such as thermal stability, optical characteristics, and crystallization behavior.
Spectroscopic and Analytical Data
Predicted Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be predicted for Methyl 2-bromo-5-chloro-4-fluorobenzoate:
| Property | Predicted Value | Basis of Prediction |
|---|---|---|
| Molecular Weight | 281.48 g/mol | Calculated from chemical formula C₈H₅BrClFO₂ |
| Physical State | Crystalline solid | Common for similar benzoate compounds |
| Melting Point | 40-60°C | Estimated from similar halogenated benzoates |
| Solubility | Poorly soluble in water; soluble in organic solvents | Based on lipophilicity of halogenated aromatics |
| Log P | 3.2-3.8 | Estimated based on halogen content and related structures |
Mass Spectrometry
A compound similar to our target molecule (Methyl 5-bromo-2-chloro-4-fluorobenzoate) shows the following predicted collision cross-section data in mass spectrometry analysis :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 266.92183 | 144.4 |
| [M+Na]+ | 288.90377 | 148.7 |
| [M+NH₄]+ | 283.94837 | 148.9 |
| [M+K]+ | 304.87771 | 148.3 |
| [M-H]- | 264.90727 | 143.6 |
| [M+Na-2H]- | 286.88922 | 147.4 |
| [M]+ | 265.91400 | 143.8 |
| [M]- | 265.91510 | 143.8 |
This data provides valuable information for analytical identification and characterization of the compound in complex mixtures.
Biological Activity and Toxicological Considerations
Toxicological Considerations
As with many halogenated aromatic compounds, Methyl 2-bromo-5-chloro-4-fluorobenzoate should be handled with appropriate precautions. Halogenated compounds can exhibit various toxicological effects, potentially including skin irritation, respiratory irritation, or systemic effects upon prolonged exposure. Proper laboratory safety measures, including the use of appropriate personal protective equipment, should be observed when handling this compound.
Environmental Considerations
Halogenated organic compounds generally raise environmental concerns due to their potential persistence and bioaccumulation. Proper disposal practices should be followed to minimize environmental impact.
Structural Analogs and Structure-Activity Relationships
Key Structural Analogs
Several structural analogs of Methyl 2-bromo-5-chloro-4-fluorobenzoate have been documented:
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Methyl 2-bromo-4-chloro-5-fluorobenzoate (CAS: 1807003-11-7)
-
Methyl 4-bromo-2-chloro-6-fluorobenzoate (CAS: 1321613-02-8)
These compounds differ in the positional arrangement of halogen substituents on the aromatic ring, which can significantly impact chemical reactivity and biological properties.
Structure-Activity Relationships
The specific positioning of halogen atoms on the aromatic ring can influence various properties that may affect biological activity and chemical reactivity:
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Electron distribution across the aromatic ring, influencing electrophilicity of the carbonyl carbon
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Steric effects that may impact approach of reagents or binding to biological targets
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Lipophilicity and partition coefficient, affecting solubility and membrane permeability
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Metabolic stability and potential metabolic pathways
Understanding these structure-activity relationships is valuable for rational design of compounds with specific properties for pharmaceutical, agrochemical, or other applications.
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